2-Benzylamino-2-phenylbutanol-d5

Description

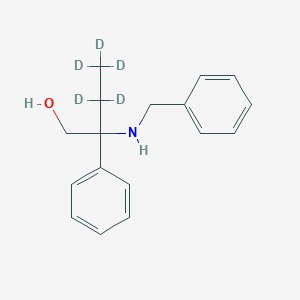

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOWSIPHMTMCC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Analytical Characterization of Deuterated Chemical Entities

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a crucial role in confirming the precise location of deuterium atoms in an isotopically labeled compound.

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. acs.org The chemical shifts in ²H NMR are nearly identical to those in proton NMR (¹H NMR), allowing for straightforward spectral assignment if the ¹H NMR spectrum of the non-deuterated analogue is known. pitt.edu For 2-Benzylamino-2-phenylbutanol-d5, the disappearance of the proton signals for the deuterated positions in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum would confirm successful labeling.

Table 2: Hypothetical ¹H and ²H NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) of non-deuterated analogue | Expected ²H Chemical Shift (ppm) of d5 analogue |

| Phenyl-H | 7.20-7.40 | 7.20-7.40 |

| Benzyl-CH₂ | 3.80 | 3.80 |

| Butanol-CH | 3.50 | 3.50 |

| Butanol-CH₂ | 1.50-1.70 | 1.50-1.70 |

| Butanol-CH₃ | 0.90 | Not Applicable |

| Phenyl-d5 | Not Applicable | 7.20-7.40 |

Note: The data presented in this table is hypothetical and based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR provides further confirmation of the location of deuterium atoms. The signal of a carbon atom directly bonded to deuterium is affected in several ways. Due to the spin (I=1) of deuterium, the ¹³C signal will be split into a multiplet (e.g., a 1:1:1 triplet for a CD group). Furthermore, the relaxation time (T₁) of deuterated carbons increases, which can lead to a decrease in signal intensity or even the disappearance of the peak under standard acquisition parameters. nih.gov In some cases, a slight upfield shift, known as a deuterium isotope effect, can be observed for the deuterated carbon and adjacent carbons. nih.govnih.gov For this compound, the signals corresponding to the five carbons of the deuterated phenyl ring would be expected to show these effects.

Table 3: Expected Changes in the ¹³C NMR Spectrum of this compound

| Carbon Position | Expected ¹³C Chemical Shift (ppm) of non-deuterated analogue | Expected Observation for d5 analogue |

| Phenyl-C (deuterated) | 127-129 | Signal broadening/splitting, reduced intensity |

| Phenyl-C (non-deuterated) | 138 | No significant change |

| Benzyl-C | 55 | No significant change |

| Butanol-C2 | 75 | No significant change |

| Butanol-C1 | 65 | No significant change |

| Butanol-C3 | 28 | No significant change |

| Butanol-C4 | 14 | No significant change |

Note: The data presented in this table is hypothetical and illustrates the general effects of deuteration on a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Deuterium Detection and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for the detection of specific functional groups within a molecule based on their characteristic vibrational frequencies. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond.

The stretching vibration of a carbon-deuterium (C-D) bond appears at a lower frequency (around 2100-2300 cm⁻¹) compared to the corresponding carbon-hydrogen (C-H) bond (around 2850-3000 cm⁻¹). escholarship.orgnih.gov This region of the IR spectrum is often referred to as the "silent" or "transparent" window because it is typically free from other fundamental vibrational modes of organic molecules. escholarship.org The presence of a distinct peak in this region provides clear evidence of deuterium incorporation. For this compound, a characteristic C-D stretching band would be expected. The vibrational frequency of the O-H bond in the butanol moiety would remain unaffected.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretch | 3200-3600 |

| N-H | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C-D (aromatic) | Stretch | 2200-2300 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-O | Stretch | 1050-1250 |

Note: The data presented in this table is based on established correlations for IR spectroscopy.

Iv. Investigations into the Molecular and Biochemical Mechanisms Involving 2 Benzylamino 2 Phenylbutanol D5

Elucidation of Kinetic Isotope Effects (KIEs) in Reaction Pathways

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to determine reaction mechanisms. wikipedia.orgprinceton.edu It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of 2-Benzylamino-2-phenylbutanol-d5, the replacement of hydrogen with deuterium (B1214612) can significantly alter reaction rates, providing insights into bond-breaking and bond-forming steps.

During enzymatic transformations, such as those catalyzed by cytochrome P450 enzymes, the metabolism of 2-Benzylamino-2-phenylbutanol (B588549) can be investigated using its d5 analog. nih.gov

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org If the C-D bond in the butanol moiety is cleaved during the rate-limiting step of an enzymatic reaction, a significant primary KIE (typically kH/kD > 2) would be expected. The magnitude of the PKIE can provide information about the transition state of the reaction. princeton.edu For instance, a large KIE might suggest a symmetrical transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still offer valuable mechanistic information. wikipedia.org For this compound, deuterium substitution at positions adjacent to the reaction center could influence the vibrational modes of the transition state, leading to observable SKIEs. These can help to differentiate between different reaction mechanisms, such as SN1 and SN2 type reactions in certain contexts. wikipedia.org

Table 1: Hypothetical Kinetic Isotope Effects in the Enzymatic Metabolism of this compound

| Enzyme System | Observed KIE (kH/kD) | Interpretation |

| Cytochrome P450 Isoform A | 6.8 | Suggests that C-D bond cleavage is the rate-determining step in the metabolic pathway. |

| Cytochrome P450 Isoform B | 1.2 | Indicates that C-D bond cleavage is not the rate-determining step. |

| Alcohol Dehydrogenase | 4.5 | Consistent with hydride transfer from the butanol moiety being a key step in the enzymatic oxidation. wikipedia.org |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Model chemical reactions that mimic biological processes are often used to study the intrinsic properties of a molecule. For this compound, studying its oxidation or elimination reactions in a controlled chemical environment can reveal the inherent susceptibility of its C-D bonds to cleavage. The comparison of reaction rates with its non-deuterated analog allows for the calculation of the KIE, which can then be used to infer the nature of the transition state in these model systems.

In Vitro Studies of Molecular Interactions and Target Engagement

In vitro studies are essential for understanding how a molecule interacts with its biological targets, such as receptors and enzymes, in a controlled environment outside of a living organism. The use of deuterium-labeled compounds like this compound can offer unique advantages in these assays.

Receptor binding assays are used to measure the affinity of a ligand for a receptor. While deuterium labeling does not typically alter the equilibrium binding affinity of a ligand, it can be a valuable tool in techniques like hydrogen-deuterium exchange (HDX) mass spectrometry. nih.gov HDX-MS can be used to probe the conformational changes in a receptor upon ligand binding. nih.gov By comparing the deuterium uptake of the receptor in the presence and absence of this compound, researchers can identify regions of the receptor that are protected from exchange upon ligand binding, thus mapping the binding site and allosteric effects. nih.gov

The d5-labeling in 2-Benzylamino-2-phenylbutanol allows for detailed studies of enzyme kinetics. By monitoring the enzymatic reaction over time using techniques like mass spectrometry, it is possible to determine the rates of substrate consumption and product formation for both the deuterated and non-deuterated compounds. Differences in these rates, or the KIE, can indicate whether C-H bond cleavage is a rate-limiting step in the catalytic cycle. nih.gov Furthermore, these studies can reveal if the deuterium substitution affects the recognition and binding of the substrate by the enzyme's active site. nih.gov

Table 2: Illustrative Data from an In Vitro Enzyme Inhibition Assay

| Compound | Target Enzyme | IC50 (nM) | Hill Slope |

| 2-Benzylamino-2-phenylbutanol | Enzyme X | 125 | 1.1 |

| This compound | Enzyme X | 128 | 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It illustrates that deuterium labeling is not expected to significantly alter the direct inhibitory potency in assays where bond cleavage is not the primary mechanism of action.

Theoretical and Computational Chemistry Approaches to Mechanism Prediction

Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed investigation of reaction mechanisms at the atomic level. nih.govnih.gov

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways of 2-Benzylamino-2-phenylbutanol. nih.gov By calculating the potential energy surface of the reaction, computational chemists can identify the transition state structures and calculate their energies. These calculations can be performed for both the deuterated and non-deuterated species to predict the theoretical KIE. A close agreement between the computationally predicted and experimentally measured KIE provides strong evidence for the proposed reaction mechanism. nih.gov

Molecular dynamics (MD) simulations can be employed to study the binding of this compound to its target protein. youtube.com These simulations can provide insights into the dynamic nature of the ligand-receptor interactions and how deuterium substitution might subtly influence these dynamics.

Quantum Mechanical (QM) Calculations for KIE Prediction

Quantum mechanical calculations are a cornerstone for the theoretical prediction and interpretation of the kinetic isotope effect (KIE). The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. By modeling the reaction's transition state, QM methods can predict the magnitude of the KIE. These predictions help to elucidate which specific bonds are broken during the rate-determining step of a metabolic process.

For a compound like this compound, where the deuterium atoms are located on the benzyl (B1604629) ring, QM calculations can help determine the likelihood of metabolic attack at this site. A significant primary KIE (typically kH/kD > 2) would be predicted if a C-D bond on the benzyl ring is cleaved during the rate-limiting step. Conversely, a small or negligible KIE would suggest that metabolism occurs elsewhere on the molecule. Combined quantum mechanics/molecular mechanics (QM/MM) approaches are particularly powerful, as they treat the reacting portion of the molecule with high-level quantum mechanics while the surrounding protein environment is handled by more computationally efficient molecular mechanics. rutgers.edunih.govacs.org This hybrid method provides a more accurate model of the enzymatic reaction, accounting for the influence of active-site residues. acs.orgnih.gov

Table 1: Illustrative QM/MM-Predicted Kinetic Isotope Effects (KIE) for Potential Metabolic Reactions of this compound

| Metabolic Reaction | Predicted kH/kD | Interpretation |

| Benzyl Ring Hydroxylation | 4.8 | Strong evidence for C-D bond cleavage in the rate-determining step, suggesting this is a primary metabolic site. |

| N-Debenzylation | 1.2 | The deuterated ring is not directly involved in bond breaking; a minor secondary KIE may be present due to electronic effects. |

| Phenylbutanol Ring Hydroxylation | 1.0 | No significant involvement of the deuterated benzyl group in the transition state for this reaction. |

This table contains hypothetical data based on established principles of KIE prediction for drug metabolism. Actual values would be derived from specific QM/MM simulations of the compound with a relevant enzyme, such as a Cytochrome P450 isoform.

Molecular Dynamics (MD) Simulations of Deuterated Compound Interactions

Molecular dynamics simulations provide a dynamic view of how a molecule like this compound interacts with its biological targets, most notably metabolic enzymes such as those in the Cytochrome P450 (CYP) family. nih.gov These simulations model the atomic movements over time, offering insights into the stability of the ligand-enzyme complex, conformational changes, and the specific interactions that govern binding. nih.govdovepress.com

For a deuterated compound, MD simulations can reveal subtle differences in binding orientation or residence time within the enzyme's active site compared to the non-deuterated analogue. While the electronic properties are nearly identical, the increased mass of deuterium can slightly alter van der Waals interactions and the vibrational modes of the molecule, which may influence its dynamic behavior. By running simulations over nanoseconds, researchers can observe how the ligand settles into the active site and whether its deuterated benzyl group is positioned favorably for metabolism. mdpi.com Key metrics analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bonds and hydrophobic contacts. dovepress.comnih.gov

The combination of MD simulations with techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be particularly powerful for validating computational models and understanding how inhibitor binding affects the enzyme's conformation. nih.gov Ultimately, MD simulations help to build a comprehensive picture of the physical basis for the observed metabolic profile and any kinetic isotope effects. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound with a Cytochrome P450 Enzyme

| Parameter | Description |

| System | This compound docked into the active site of a human CYP isoform (e.g., CYP3A4 or CYP2D6) and solvated in a water box with counter-ions. |

| Force Field | A combination of force fields is used, such as CHARMM or AMBER for the protein and a generalized force field (e.g., CGenFF or GAFF) for the deuterated ligand. rutgers.edu |

| Simulation Duration | Typically 100 to 1000 nanoseconds to ensure adequate sampling of conformational space. mdpi.comnih.gov |

| Temperature & Pressure | Maintained at physiological conditions (e.g., 310 K and 1 atm) to mimic the biological environment. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), hydrogen bond analysis, and ligand-protein interaction energies. dovepress.comnih.gov |

This table outlines a representative setup for an MD simulation. Specific studies would tailor these parameters based on the research question and computational resources.

V. Research on the Metabolic Transformations of 2 Benzylamino 2 Phenylbutanol D5

In Vitro Metabolic Pathway Elucidation Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful tool in metabolic research. The presence of deuterium atoms can aid in the identification of metabolites through mass spectrometry by creating a distinct isotopic signature. For a compound like 2-Benzylamino-2-phenylbutanol-d5, where the deuterium atoms are located on the phenyl ring, this labeling can help track the fate of this specific part of the molecule.

The liver is the primary site of drug metabolism, with enzymes located in the microsomes and cytosol playing a crucial role. Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a wide range of oxidative metabolic reactions. Cytosolic fractions contain other important enzymes, such as dehydrogenases and reductases.

In vitro studies with human liver microsomes are a standard method to investigate the metabolic stability and identify the metabolites of a compound. For this compound, incubation with hepatic microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would likely initiate oxidative metabolism. Given its structure, potential metabolic reactions include N-debenzylation, hydroxylation of the phenyl and benzyl (B1604629) rings, and oxidation of the butanol side chain. The deuterium atoms on the phenyl ring would be valuable in distinguishing metabolites of the core structure from those of the benzyl group.

Following incubation with liver microsomes or other in vitro systems, the identification of metabolites is typically carried out using liquid chromatography-mass spectrometry (LC-MS). The deuterium label in this compound would result in a characteristic mass shift in the mass spectra of its metabolites, facilitating their identification.

Potential biotransformation products of this compound that could be identified include:

Hydroxylated metabolites: Introduction of a hydroxyl group onto the phenyl-d5 ring or the benzyl ring.

N-debenzylated metabolite: Cleavage of the benzyl group to yield 2-amino-2-phenylbutanol-d5.

Oxidized metabolites: Oxidation of the alcohol group on the butanol side chain to a ketone or carboxylic acid.

A hypothetical summary of potential deuterated metabolites identified in an in vitro study is presented in the table below.

| Putative Metabolite | Molecular Weight (Da) | Biotransformation Pathway |

| 2-Benzylamino-2-(hydroxyphenyl-d4)butanol | 276.4 | Aromatic Hydroxylation |

| 2-Amino-2-phenylbutanol-d5 | 172.3 | N-Debenzylation |

| 2-Benzylamino-2-phenylbutanoic acid-d5 | 288.4 | Oxidation |

Theoretical Approaches to Predicting Metabolic Fate

In addition to experimental studies, computational models can be used to predict the metabolic fate of compounds. In silico tools can predict the sites of metabolism by various CYP isoforms based on the chemical structure of a molecule. These models consider factors such as the reactivity of different atoms and their accessibility to the active site of the enzyme. For this compound, these models could be used to predict the most likely sites of oxidation and how the presence of deuterium might influence the metabolic profile. While these theoretical approaches are valuable for generating hypotheses, their predictions must be confirmed by experimental data.

In Silico Metabolism Modeling and Prediction

In the absence of empirical data, in silico models serve as powerful tools to forecast the metabolic fate of a compound. nih.govcreative-biolabs.com These computational approaches utilize vast databases of known metabolic reactions and algorithms to predict the likely sites of metabolism and the resulting metabolites.

For this compound, several types of in silico models can be employed:

Expert Systems: These are rule-based systems that identify metabolically labile functional groups within the molecule. For instance, the N-benzyl group is a known substrate for cytochrome P450 (CYP) enzymes, suggesting that N-debenzylation is a probable metabolic pathway.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical correlations between molecular descriptors and metabolic outcomes to predict the likelihood of metabolism at different sites.

Physiologically-Based Pharmacokinetic (PBPK) Models: These more complex models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual organism, providing a more holistic view of its metabolic profile.

A predictive analysis of this compound would likely identify the following potential sites of metabolism, primarily mediated by CYP enzymes:

N-debenzylation: Cleavage of the bond between the nitrogen atom and the benzyl group to form 2-amino-2-phenylbutanol-d5 and benzoic acid (which is further metabolized).

Aromatic Hydroxylation: Addition of a hydroxyl group to either of the phenyl rings.

Alcohol Oxidation: Oxidation of the butanol's secondary alcohol to a ketone.

The deuterium substitution on the benzyl group is anticipated to slow down the rate of N-debenzylation due to the kinetic isotope effect, potentially shifting the metabolic profile towards other pathways. nih.govnih.gov

Table 1: Predicted Major Metabolites of this compound via In Silico Modeling

| Predicted Metabolite | Metabolic Pathway | Predicted Enzyme Family |

| 2-Amino-2-phenylbutanol-d5 | N-Debenzylation | Cytochrome P450 |

| 2-Benzylamino-2-(hydroxyphenyl)butanol-d5 | Aromatic Hydroxylation | Cytochrome P450 |

| 2-Benzylamino-2-phenyl-2-butanone-d5 | Alcohol Oxidation | Dehydrogenases |

(This table is illustrative and based on general metabolic principles for similar chemical structures.)

Structure-Metabolism Relationship (SMR) Analysis

Structure-Metabolism Relationship (SMR) analysis examines how the chemical structure of a molecule influences its metabolic pathways and stability. By comparing this compound to structurally similar compounds, we can infer its likely metabolic behavior.

The key structural features of this compound that dictate its metabolism are:

The N-benzyl group: As previously mentioned, this group is susceptible to oxidative N-dealkylation. The rate of this reaction is influenced by the electronic properties of the benzyl ring.

The two phenyl rings: These aromatic systems are potential sites for hydroxylation, a common phase I metabolic reaction. The position of hydroxylation is governed by the directing effects of the existing substituents.

The secondary alcohol: This functional group can undergo oxidation.

The deuterated benzyl group: The replacement of hydrogen with deuterium atoms on the benzyl group is a critical structural modification. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This will likely decrease the rate of any metabolic reaction that involves the cleavage of this bond, such as N-debenzylation. nih.govinvestingnews.com This phenomenon, the kinetic isotope effect, can lead to a "metabolic switching" where other metabolic pathways become more prominent. nih.gov

Table 2: Illustrative SMR for Phenylalkanolamine Derivatives

| Structural Feature | Impact on Metabolism |

| Unsubstituted Phenyl Ring | Susceptible to para-hydroxylation. |

| N-alkylation (e.g., N-benzyl) | Prone to N-dealkylation by CYP enzymes. |

| Secondary Alcohol | Can be oxidized to a ketone. |

| Deuteration at a metabolic "soft spot" | Decreases the rate of metabolism at that site. |

(This table provides a generalized SMR based on known metabolic pathways of similar compounds.)

Vi. Theoretical Pharmacokinetic and Pharmacodynamic Modeling of Deuterated Amino Alcohol Derivatives

Theoretical Implications of Deuterium (B1214612) on Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The ADME profile of a drug candidate is a critical determinant of its clinical viability. Deuteration can theoretically enhance these properties, primarily by reducing the rate of metabolic clearance. researchgate.netjuniperpublishers.com This can lead to a longer biological half-life and increased systemic exposure. nih.gov However, the effects of deuteration are not always predictable and can be highly dependent on the specific site of deuteration and the primary metabolic pathways of the compound. nih.govnih.gov

In silico tools are invaluable for predicting the pharmacokinetic parameters of novel chemical entities. nih.gov For a deuterated compound like 2-Benzylamino-2-phenylbutanol-d5, computational models such as physiologically based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) models can be employed to estimate key parameters. nih.goviapchem.orgnih.gov

PBPK models integrate data on the compound's physicochemical properties with physiological data to simulate its absorption, distribution, metabolism, and excretion in the body. nih.govyoutube.com By inputting the modified properties of the deuterated compound (e.g., a theoretically reduced metabolic rate constant), these models can predict changes in parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and the area under the plasma concentration-time curve (AUC). nih.govresearchgate.net

QSAR models, on the other hand, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or properties. nih.gov By training a model on a dataset of similar amino alcohol derivatives and their known pharmacokinetic data, it is possible to predict the parameters for this compound.

The following table illustrates a theoretical comparison of predicted pharmacokinetic parameters for 2-Benzylamino-2-phenylbutanol (B588549) and its d5-deuterated analog, based on computational modeling.

Table 1: Theoretical Computational Pharmacokinetic Parameter Estimation

| Parameter | 2-Benzylamino-2-phenylbutanol (Parent) | This compound (Deuterated) | Predicted Fold Change |

|---|---|---|---|

| Intrinsic Clearance (CLint) (mL/min) | 85 | 40 | 0.47 |

| Systemic Clearance (CL) (L/hr) | 15 | 8 | 0.53 |

| Half-life (t½) (hr) | 4 | 7.5 | 1.88 |

This data is illustrative and based on theoretical modeling principles.

The distribution of a drug throughout the body is governed by its ability to cross biological membranes. This is influenced by factors such as lipophilicity, size, and charge. Deuteration is generally not expected to significantly alter these bulk physicochemical properties. However, subtle changes in molecular interactions could theoretically influence membrane permeability.

Computational models can predict a compound's ability to permeate membranes, such as the blood-brain barrier or the intestinal wall. acs.org These models often use descriptors like calculated logP (lipophilicity) and polar surface area (PSA). For this compound, it is anticipated that these primary descriptors would be nearly identical to the non-deuterated parent compound. Any predicted differences in distribution would likely stem from downstream effects of altered metabolism, which could change the concentration gradient driving passive diffusion, or from subtle quantum effects on intermolecular interactions. nih.gov

Theoretical Impact of Deuteration on Molecular Interaction Kinetics

The interaction between a ligand and its receptor is a dynamic process involving the formation and breaking of multiple non-covalent bonds. nih.gov Deuteration can alter the strength of hydrogen bonds, which are often crucial for ligand binding. nih.gov This phenomenon, known as the Ubbelohde effect, can lead to changes in binding affinity (Kd) and receptor occupancy. nih.govyoutube.comyoutube.com

Computational methods, such as molecular docking and quantum-chemical calculations, can model these interactions. nih.govnih.gov By simulating the binding of both the deuterated and non-deuterated compound to a modeled receptor structure, it is possible to predict whether deuteration will increase, decrease, or have no effect on binding affinity. nih.gov A combined experimental and computational study on histamine (B1213489) and its deuterated analogs showed that deuteration could indeed alter binding affinity for the H2 receptor. nih.gov

The following table presents a theoretical model of how deuteration might affect the binding affinity of an amino alcohol derivative for a hypothetical receptor.

Table 2: Theoretical Receptor Binding Affinity Modeling

| Compound | Receptor Binding Affinity (Kd, nM) | Predicted Change in Affinity |

|---|---|---|

| 2-Benzylamino-2-phenylbutanol (Parent) | 50 | - |

This data is illustrative and based on theoretical modeling principles.

For drugs that act as enzyme inhibitors, deuteration can modulate their inhibitory potency (often measured as IC50 or Ki). numberanalytics.comnih.gov If the mechanism of inhibition involves the cleavage of a C-H bond on the inhibitor itself (as in the case of some irreversible or suicide inhibitors), a significant KIE can be expected. nih.gov

For reversible inhibitors, the effect of deuteration is likely to be more subtle, arising from changes in binding affinity to the enzyme's active site, similar to receptor binding. nih.govwikipedia.org Computational models can be used to predict these changes by docking the inhibitor into the enzyme's active site and calculating the binding energy. nih.gov The kinetic parameters of enzyme inhibition, such as the Michaelis constant (Km) and the maximal velocity (Vmax), can be influenced by the presence of a deuterated inhibitor compared to its non-deuterated counterpart. iapchem.orgyoutube.com

The table below provides a theoretical comparison of the inhibitory potency of 2-Benzylamino-2-phenylbutanol and its d5-analog against a hypothetical target enzyme.

Table 3: Theoretical Enzyme Inhibition Potency Modeling

| Compound | Inhibitory Concentration (IC50, µM) | Predicted Potency Change |

|---|---|---|

| 2-Benzylamino-2-phenylbutanol (Parent) | 1.5 | - |

This data is illustrative and based on theoretical modeling principles.

Viii. Applications of 2 Benzylamino 2 Phenylbutanol D5 As a Research Tool

Utilization as an Internal Standard in Quantitative Bioanalytical Methods

In quantitative bioanalysis, particularly in studies involving pharmacokinetics, an internal standard (IS) is essential for accuracy and precision. biopharmaservices.com A stable isotope-labeled (SIL) internal standard, such as 2-Benzylamino-2-phenylbutanol-d5, is considered the gold standard. biopharmaservices.comwuxiapptec.com It is added in a known quantity to biological samples (e.g., plasma) before processing to correct for variability during sample handling, extraction, and instrument analysis. wuxiapptec.comfda.gov Because the SIL has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction and similar ionization efficiency (or suppression) in the mass spectrometer, ensuring reliable quantification. wuxiapptec.com

The compound this compound is structurally analogous to metabolites of the drug Trimebutine, such as N-desmethyltrimebutine (NDMT). Research on Trimebutine has utilized d5-labeled internal standards for the precise quantification of its metabolites in human plasma. tandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for measuring drug and metabolite concentrations in complex biological fluids. biopharmaservices.com In these assays, this compound or a related d5-labeled analog serves as the internal standard for building calibration curves and quantifying the target analyte.

A calibration curve is constructed by analyzing a series of samples with known concentrations of the analyte, each spiked with a constant concentration of the internal standard. The instrument measures the peak area response for both the analyte and the internal standard. A curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak area ratio onto this calibration curve.

In a study quantifying Trimebutine's metabolite, NDMT, a d5-labeled internal standard (NDMT-d5) was used. tandfonline.com The method demonstrated excellent linearity over the established concentration range, a critical parameter for a validated bioanalytical assay. tandfonline.com

Table 1: Representative LC-MS/MS Parameters for an Analyte (NDMT) and its d5-Labeled Internal Standard Data derived from a study on a structurally related compound, NDMT-d5. tandfonline.com

| Parameter | Analyte (NDMT) | Internal Standard (NDMT-d5) |

| Precursor Ion (Q1 m/z) | 343 | Not explicitly stated, but predicted to be 348 |

| Product Ion (Q2 m/z) | Not explicitly stated | Not explicitly stated |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

Note: The mass-to-charge ratio (m/z) for the d5-internal standard is expected to be 5 Daltons higher than the unlabeled analyte.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (like this compound) to a sample. The principle of IDMS is that after the labeled standard has been added and allowed to equilibrate with the sample, the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer.

This ratio remains constant throughout the extraction and analysis process. Therefore, even if there is sample loss, the measured isotopic ratio can be used to calculate the exact amount of the original analyte with very high accuracy. This makes IDMS particularly robust for overcoming matrix effects, where other components in the biological sample can interfere with the measurement. nih.gov The use of a stable isotope-labeled internal standard like this compound is the cornerstone of modern quantitative IDMS workflows in regulated bioanalysis. fda.gov

Table 2: Example of Bioanalytical Method Validation Results Using a d5-Labeled Internal Standard This table represents typical validation parameters for LC-MS/MS assays and is based on findings from studies quantifying Trimebutine metabolites. nih.govresearchgate.netresearchgate.net

| Validation Parameter | Typical Acceptance Criteria | Result |

| Linearity (Correlation Coefficient, r²) | > 0.99 | Achieved |

| Intra-day Precision (%RSD) | < 15% | Within Limits |

| Inter-day Precision (%RSD) | < 15% | Within Limits |

| Accuracy (% Bias) | Within ±15% | Within Limits |

| Lower Limit of Quantification (LLOQ) | Defined and validated | 0.5 - 1 ng/mL |

Probing Reaction Mechanisms and Biosynthetic Pathways

Deuterium-labeled compounds are powerful tools for investigating the intricate steps of chemical reactions and biological pathways. researchgate.net The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction slows down if the bond to the deuterium atom is broken in the rate-determining step. researchgate.net

By strategically placing deuterium labels on a molecule, chemists and biochemists can trace the movement and rearrangement of atoms throughout a reaction. If a deuterium atom is found in a different position in the product than where it was placed in the reactant, it provides direct evidence of a specific bond-breaking and bond-forming sequence. This allows researchers to distinguish between proposed reaction mechanisms and identify transient intermediates that would otherwise be undetectable.

In enzymology, the KIE is used to understand how enzymes catalyze reactions. researchgate.net By comparing the reaction rate of a normal substrate with a deuterated substrate, researchers can determine if a specific carbon-hydrogen bond cleavage is a key part of the enzyme's catalytic cycle. While this is a powerful application of deuterated compounds, it is important to note that for a compound like this compound, its primary documented use is as an internal standard, where a significant kinetic isotope effect is typically undesirable as it could cause chromatographic separation from the analyte and compromise its ability to correct for analytical variability.

Deuterium-Labeled Compounds in Advanced Biophysical Studies

The presence of deuterium provides a unique spectroscopic signature that is leveraged in several advanced biophysical techniques. These methods provide insight into the structure, dynamics, and function of biomolecules. nih.gov

One major application is in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Proteins and other large biomolecules produce highly complex NMR spectra due to the large number of hydrogen atoms. By growing organisms in media containing heavy water (D₂O), researchers can produce deuterated proteins. nih.gov The replacement of hydrogen with deuterium simplifies the ¹H-NMR spectra, allowing scientists to resolve signals that would otherwise be overlapping and uninterpretable. This aids in the determination of the three-dimensional structures of proteins and the study of their interactions with other molecules. nih.gov Although this compound is a small molecule primarily used in quantitative analysis, the principles of deuterium labeling are fundamental to these broader biophysical applications.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Structural Dynamics

No published studies were found that utilize this compound as a ligand or probe in HDX-MS experiments to investigate protein conformational changes, binding interactions, or structural dynamics. HDX-MS is a powerful method that monitors the exchange of backbone amide hydrogens with deuterium from a solvent to map protein flexibility and interaction sites. glpbio.comnih.govnih.govcas.cz The rate of deuterium uptake provides insights into the protein's structure and dynamics. thermofisher.com While the technique is widely used for studying protein-ligand interactions, there is no specific data available for this compound in this context.

Neutron Scattering Studies for Material Science Applications (Excluding Polymer Science)

Similarly, a thorough search of scientific databases yielded no instances of this compound being used in neutron scattering studies for material science applications. Neutron scattering is a technique that employs the scattering of neutrons to probe the structure and dynamics of materials at the atomic and molecular level. cas.czcea.fr The significant difference in neutron scattering length between hydrogen and its isotope deuterium makes deuterated compounds valuable for providing contrast in such experiments, allowing for the highlighting of specific components within a complex material. nih.gov However, no research has been published detailing the use of this compound for these purposes in fields such as metallurgy, ceramics, or other non-polymeric material science investigations.

Ix. Future Directions and Emerging Research Avenues for Deuterated Amino Alcohols

Development of Novel and Efficient Deuteration Technologies

The synthesis of deuterated compounds, including amino alcohols, has traditionally relied on multi-step processes using simple deuterated precursors like heavy water (D₂O) or deuterated solvents. nih.govhwb.gov.in However, the demand for more precise, efficient, and cost-effective methods has spurred innovation in deuteration technology.

Recent progress has focused on catalytic methods that offer high selectivity and efficiency. bohrium.com These include:

Transition Metal Catalysis: Catalysts based on iridium, ruthenium, palladium, and nickel are being developed for selective hydrogen-deuterium (H-D) exchange reactions. marquette.eduresearchgate.net For instance, iridium catalysts can facilitate transfer deuteration using D₂O as the deuterium (B1214612) source. marquette.edu A recently developed iron single-atom catalyst with phosphorus-doped sites has shown high efficiency in deuterating various nitrogen-containing compounds using D₂O under mild conditions, demonstrating up to 30 times higher activity than previous iron-based catalysts. nih.gov

Transfer Deuteration: This approach avoids the need for expensive and difficult-to-handle D₂ gas by using deuterated solvents or reagents as the deuterium source in the presence of a catalyst. dntb.gov.uamdpi.com Methods using D₂O in combination with aluminum and a palladium catalyst have proven effective for the selective deuteration of various organic compounds, including amino acids. mdpi.com

Enzymatic Methods: Biocatalysis offers a highly selective route for deuteration. For example, a dual-protein catalysis system has been developed for the site-selective deuteration of amino acids, allowing for specific labeling at either the Cα or Cβ positions. nih.gov

These emerging technologies are crucial for producing complex deuterated molecules like 2-Benzylamino-2-phenylbutanol-d5 more efficiently and with greater control over the placement of deuterium atoms.

Table 1: Comparison of Modern Deuteration Technologies

| Technology | Catalyst/Reagent Examples | Deuterium Source | Key Advantages |

| Transition Metal Catalysis | Iridium, Ruthenium, Palladium, Iron-Phosphorus catalysts | D₂O, C₂D₅OD | High efficiency, regioselectivity, and applicability to a wide range of substrates including complex drug molecules. marquette.edunih.gov |

| Transfer Deuteration | Formic acid/D₂O with Iridium catalyst, Pd/C-Al | D₂O, Deuterated solvents | Avoids D₂ gas, often milder reaction conditions, cost-effective. dntb.gov.uamdpi.com |

| Enzymatic Catalysis | Dual-protein systems (e.g., DsaD/DsaE) | D₂O | High site- and stereoselectivity, operates on free amino acids directly. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.govnih.gov In the context of deuterated compounds, these computational tools offer powerful new capabilities.

Predictive Modeling: ML models can predict the metabolic "soft spots" in a molecule that are most susceptible to enzymatic breakdown. nih.gov By identifying these sites, researchers can strategically place deuterium atoms to enhance metabolic stability. This predictive power can significantly reduce the time and resources spent on synthesizing and testing numerous deuterated variants. nih.govmdpi.com

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs), can design novel molecular structures with desired properties. nih.govresearchgate.net These models can be trained on large datasets of existing compounds to learn the principles of chemical structure and activity, and then generate new candidates, including deuterated ones, optimized for specific targets. nih.gov

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and help design the most efficient synthetic routes for complex molecules. nih.gov This is particularly valuable for multi-step syntheses required for many deuterated compounds.

The integration of AI allows for a more intelligent and accelerated search of the vast chemical space, enabling the design of deuterated amino alcohols with finely tuned pharmacokinetic profiles. mdpi.com

Expansion of Deuterated Amino Alcohol Libraries for Diverse Research Applications

The availability of diverse libraries of chemical compounds is fundamental to drug discovery and chemical biology. frontiersin.org Expanding the collections of deuterated amino alcohols is a key future direction that will empower a wide range of research.

Diversity-Oriented Synthesis (DOS): DOS is a synthetic strategy aimed at efficiently creating collections of structurally diverse and complex molecules from simple starting materials. frontiersin.org Applying DOS principles to the synthesis of deuterated compounds can rapidly generate large libraries of novel deuterated amino alcohols. These libraries can then be screened for biological activity against a multitude of targets.

Fragment-Based Drug Discovery (FBDD): FBDD uses small, simple molecules ("fragments") as starting points for building more potent and selective drugs. frontiersin.org Creating libraries of deuterated fragments, including those based on amino alcohol scaffolds, provides new starting points for drug discovery programs.

Probes for Chemical Genetics: Chemical genetics uses small molecules to perturb and study biological systems. nih.gov Libraries of deuterated amino alcohols can serve as valuable probes to investigate the roles of specific enzymes and pathways, with the deuterium label offering a way to track the molecule's fate and interactions.

The systematic expansion of these libraries, facilitated by companies specializing in stable isotope-labeled compounds, will provide researchers with a broader toolkit to tackle challenging biological questions and discover new therapeutic agents. isotope.com

Advanced Spectroscopic and Imaging Techniques for Deuterium-Labeled Molecular Probes

The ability to precisely detect and quantify deuterated molecules within biological systems is paramount to understanding their function. Advances in analytical techniques are providing unprecedented insights into the metabolism and distribution of deuterium-labeled compounds.

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that tracks the metabolic fate of deuterated substrates in vivo. nih.govyale.edu By administering a deuterated compound, such as deuterated glucose or an amino acid, researchers can non-invasively map metabolic pathways in three dimensions. nih.govnih.gov This provides a powerful tool for studying diseases characterized by altered metabolism, such as cancer and neurological disorders. yale.edunih.gov

Stimulated Raman Scattering (SRS) Microscopy: SRS is a highly sensitive and specific chemical imaging technique that can visualize the distribution of chemical bonds. wiley.com The carbon-deuterium (C-D) bond has a unique vibrational frequency in a region of the Raman spectrum that is silent in biological samples. nih.gov This allows SRS microscopy to track the uptake and distribution of deuterated molecules, like amino acids and drugs, at the subcellular level with high resolution, providing dynamic information on drug delivery and metabolism. dp.techspiedigitallibrary.org

These advanced imaging modalities, combined with established techniques like mass spectrometry and NMR spectroscopy, are transforming our ability to use deuterated amino alcohols as molecular probes to visualize and understand complex biological processes in real-time. hwb.gov.inresearchgate.net

Q & A

Basic Research Questions

Q. How can 2-Benzylamino-2-phenylbutanol-d5 be synthesized with high isotopic purity for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : Synthesis typically involves deuteration of the precursor molecule using deuterated reagents (e.g., D₂O or deuterated acids/bases). For example, deuterated benzylamine derivatives can be prepared via catalytic exchange or reductive deuteration. Purification via preparative HPLC or column chromatography ensures isotopic purity (>98 atom% D), as validated by mass spectrometry and NMR .

Q. What analytical techniques are critical for characterizing the structural integrity and deuterium incorporation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and deuterium content, while ²H-NMR and ¹³C-NMR resolve positional deuteration. Isotopic purity is quantified using LC-MS with a deuterated internal standard calibration curve. Cross-validation via FT-IR ensures functional group integrity .

Q. How does deuterium labeling influence the solubility and stability of this compound in aqueous vs. organic matrices?

- Methodological Answer : Deuterium substitution may slightly alter hydrophobicity (logP) due to isotopic mass effects. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–9) and organic solvents (e.g., DMSO, acetonitrile). Solubility is measured using shake-flask methods with UV-Vis or HPLC quantification .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in metabolic stability data for this compound across in vitro and in vivo models?

- Methodological Answer : Contradictions often arise from differences in enzyme activity (e.g., cytochrome P450 isoforms) or deuterium kinetic isotope effects (DKIE). To address this:

- Conduct parallel in vitro assays using human liver microsomes (HLM) and hepatocytes.

- Compare in vivo pharmacokinetics in rodent models using LC-MS/MS to track deuterated vs. non-deuterated metabolites.

- Apply computational modeling (e.g., QSAR) to predict DKIE on metabolic pathways .

Q. How can isotopic scrambling be minimized during the synthesis of this compound to ensure accurate tracer studies?

- Methodological Answer : Isotopic scrambling is mitigated by:

- Using non-acidic deuterated solvents (e.g., deuterated THF or DMF) to prevent proton exchange.

- Optimizing reaction temperatures (<80°C) and avoiding prolonged exposure to protic conditions.

- Validating synthetic intermediates via time-course ²H-NMR to detect unintended H/D exchange .

Q. What methodological approaches are used to quantify the isotopic effect of deuterium on the binding affinity of this compound to target receptors?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding kinetics (Kd, Kon/Koff) for deuterated vs. non-deuterated compounds. Molecular dynamics simulations further elucidate how deuterium alters hydrogen-bonding networks or steric interactions at the binding site .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting NMR spectral data for this compound when deuterium induces unexpected splitting patterns?

- Methodological Answer : Deuterium-induced splitting in ¹H-NMR arises from scalar coupling (²JHD). To resolve ambiguities:

- Acquire 2D NMR (COSY, HSQC) to assign proton environments.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova).

- Use deuterium-decoupled ¹H-NMR to suppress splitting artifacts .

Q. What statistical frameworks are recommended for reconciling batch-to-batch variability in deuterium enrichment levels of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch synthesis data (e.g., reaction time, catalyst load). Use ANOVA to identify critical factors affecting isotopic purity. Implement quality-by-design (QbD) principles to establish a design space for reproducible synthesis .

Theoretical & Mechanistic Considerations

Q. How do computational models predict the isotopic effects of deuterium on the reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) calculates energy barriers for H/D substitution in key reaction steps (e.g., nucleophilic substitution or hydrogen abstraction). Isotopic effects are quantified via frequency analysis (vibrational modes) and compared to experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.